3-Methoxy-2,3-dihydrowithaferin-A

Cytotoxicity Normal Cell Viability Therapeutic Window

Research on RORα-dependent circadian biology or cellular stress response often requires a non-cytotoxic tool. 3-Methoxy-2,3-dihydrowithaferin-A directly addresses this gap, offering inverse agonism on RORα (IC50 11.3 µM, Kd 5.9 µM) while actively reducing ROS and protecting normal cells-a stark contrast to the potent cytotoxicity of Withaferin-A. - Direct RORα inverse agonist (IC50 11.3 µM, Kd 5.9 µM) for target validation and mechanistic studies. - Well-tolerated by normal cells at 5-10 µM, enabling clean deconvolution from the cytotoxic effects of Wi-A. - Reduces intracellular ROS at 0.3-1.5 µM, a unique cytoprotective profile ideal for redox homeostasis research.

Molecular Formula C29H42O7
Molecular Weight 502.6 g/mol
CAS No. 73365-94-3
Cat. No. B1649394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2,3-dihydrowithaferin-A
CAS73365-94-3
Molecular FormulaC29H42O7
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)OC)C)O5)C)CO
InChIInChI=1S/C29H42O7/c1-14-10-21(35-26(33)17(14)13-30)15(2)18-6-7-19-16-11-24-29(36-24)25(32)22(34-5)12-23(31)28(29,4)20(16)8-9-27(18,19)3/h15-16,18-22,24-25,30,32H,6-13H2,1-5H3
InChIKeyMKTMIPAPOLDOQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-2,3-dihydrowithaferin-A: Non-Cytotoxic Withaferin-A Analog


3-Methoxy-2,3-dihydrowithaferin-A (also known as 3β-Methoxy-2,3-dihydrowithaferin-A, 3βmWi-A, or Quresimin A) is a naturally occurring withanolide isolated from Withania somnifera (Ashwagandha) [1]. It is a structurally distinct derivative of the well-studied cytotoxic agent Withaferin-A (Wi-A), characterized by a saturated C2-C3 bond and a methoxy group at the C-3 position [1]. This compound belongs to the class of organic compounds known as withanolides and derivatives, which are C28 steroids with an ergostane skeleton functionalized to form a lactone ring . Unlike its parent molecule Wi-A, 3βmWi-A exhibits markedly reduced cytotoxicity and possesses a unique pharmacological profile, including inverse agonism at the RAR-related orphan receptor alpha (RORα) and cytoprotective properties, making it a critical tool for studies where the potent cytotoxicity of Wi-A is confounding .

Non-cytotoxic withanolide research tool
RORα inverse agonism study fit
Circadian and stress-pathway studies

Why 3-Methoxy-2,3-dihydrowithaferin-A Substitution Fails


Substitution of 3-Methoxy-2,3-dihydrowithaferin-A (3βmWi-A) with its close structural analog, Withaferin A (Wi-A), or other withanolides is not scientifically valid due to fundamental differences in their mechanisms of action and safety profiles. A critical distinction lies in their differential cytotoxicity: Wi-A is a potent cytotoxic agent that induces significant cell death even at low micromolar concentrations, whereas 3βmWi-A is well-tolerated by normal cells at substantially higher doses . This contrast extends to their effects on reactive oxygen species (ROS), where Wi-A increases oxidative stress while 3βmWi-A actively reduces it . Furthermore, 3βmWi-A possesses a unique, direct activity as an inverse agonist for the nuclear receptor RORα (IC50 = 11.3 µM), a target for which Wi-A has not been characterized [1]. Using an alternative withanolide would therefore either introduce unwanted cytotoxicity that masks or confounds the biological readout, or fail to recapitulate the specific, non-cytotoxic, RORα-modulating and cytoprotective activities that define the utility of 3βmWi-A [2].

3βmWi-A Well-tolerated in normal cells; reduces ROS levels
Withaferin A Reported cytotoxicity at low concentrations; increases ROS
3βmWi-A Direct RORα inverse agonist activity
Withaferin A Not characterized as a RORα inverse agonist
3βmWi-A Inactive in vimentin binding and metastasis readouts
Withaferin A Binds vimentin; suppresses metastasis signaling

Comparative Evidence: 3-Methoxy-2,3-dihydrowithaferin-A vs. Withaferin A


Differential Cytotoxicity in Normal Cells

In a direct head-to-head comparison using normal cells, Withaferin-A (Wi-A) exhibited approximately 90% cytotoxicity at a concentration of 1 μM, whereas 3-Methoxy-2,3-dihydrowithaferin-A (3βmWi-A) remained well-tolerated and did not induce significant cell death even at concentrations ranging from 5-10 μM .

Cytotoxicity in normal cells
Data to verify
5-10× higher tolerated concentration
Supports non-cytotoxic tool selection; normal cell viability endpoint context
Cell line unspecified; review supplier data
Cytotoxicity Normal Cell Viability Therapeutic Window

Clonogenicity Comparison: 3βmWi-A vs. Wi-A

A comparative clonogenic assay demonstrated that Withaferin-A (Wi-A) inhibits clonogenic formation at concentrations as low as 0.1 to 0.3 μM. In stark contrast, 3-Methoxy-2,3-dihydrowithaferin-A (3βmWi-A) showed no significant effect on colony formation even when tested at concentrations 10-fold higher than the effective dose of Wi-A .

Clonogenicity inhibition
Data to verify
10-30× higher inactive dose
Clonogenicity endpoint context; use where anti-proliferative effects are confounding
In vitro clonogenic assay; confirm under intended conditions
Clonogenic Assay Cancer Stem Cells Cell Proliferation

Opposing ROS Regulation: Reduction vs. Induction

In a direct comparative study of cellular oxidative stress, treatment with Withaferin-A (Wi-A) resulted in increased levels of reactive oxygen species (ROS). Conversely, treatment with 3-Methoxy-2,3-dihydrowithaferin-A (3βmWi-A) at concentrations of 0.3, 0.6, and 1.5 μM led to a reduction in cellular ROS levels .

ROS regulation
Data to verify
3βmWi-A: reduces ROS
Wi-A: increases ROS
Opposing redox regulation; antioxidant vs pro-oxidant study context
Cell-based ROS assay; qualitative comparison
Oxidative Stress ROS Modulation Cytoprotection

Metastasis Inhibition: 3βmWi-A vs. Wi-A

A comparative bioinformatics and experimental study revealed a critical functional divergence in anti-metastatic potential. Withaferin-A (Wi-A) was shown to bind vimentin and hnRNP-K with high efficacy, leading to the downregulation of key metastatic effectors like MMPs and VEGF. In contrast, 3-Methoxy-2,3-dihydrowithaferin-A (3βmWi-A) was completely ineffective at these actions. Wi-A treatment reduced levels of cytoskeleton proteins (Vimentin, N-Cadherin) and the protease u-PA, which are essential for cancer cell metastasis, while 3βmWi-A did not [1].

Metastasis inhibition
Reported
3βmWi-A: inactive
Wi-A: active vimentin binder
Anti-metastatic endpoint context; 3βmWi-A serves as negative control
Cancer cell-line assays; Ref: Kumar et al. 2019
Cancer Metastasis EMT Vimentin Binding

RORα Inverse Agonism and Circadian Modulation

A functional characterization study identified a unique target engagement for 3-Methoxy-2,3-dihydrowithaferin-A (3βmWi-A) that is not shared with its parent compound. 3βmWi-A functions as an inverse agonist for the nuclear receptor RAR-related orphan receptor alpha (RORα), exhibiting an IC50 of 11.3 μM. The compound directly interacts with RORα, albeit weakly, with an estimated dissociation constant (Kd) of 5.9 μM [1]. This activity was linked to a dose-dependent lengthening of the circadian clock period in both cancer and normal fibroblast cells [1]. Withaferin-A has not been reported to have this activity.

RORα inverse agonism
Reported
IC₅₀ 11.3 µM
Kd 5.9 µM
RORα target-engagement context; circadian period modulation
Cell-based reporter assay; Ref: Tomita et al. 2021
Circadian Rhythm Nuclear Receptor RORα Inverse Agonist

Cytoprotection Against Multiple Stressors

A comparative study using cell-based assays demonstrated that 3-Methoxy-2,3-dihydrowithaferin-A (3βmWi-A) possesses cytoprotective activity, a property that is absent in Withaferin A (Wi-A). Specifically, 3βmWi-A was shown to protect normal cells against a panel of stressors including oxidative stress, UV radiation, and chemical stress. Molecular evidence indicated that this protection is mediated through the induction of anti-stress and pro-survival signaling pathways, including the activation of the pAkt/MAPK pathway [1].

Cytoprotection
Reported
3βmWi-A: protective vs oxidative/UV stress
Wi-A: pro-oxidant, cytotoxic
Cytoprotection pathway context; pAkt/MAPK survival signaling
Normal cell stress assays; Ref: Kumar et al. 2019
Cytoprotection Stress Response pAkt/MAPK Pathway

3-Methoxy-2,3-dihydrowithaferin-A: Validated Research Applications


Circadian Rhythm Modulation via RORα Inverse Agonism

3-Methoxy-2,3-dihydrowithaferin-A (3βmWi-A) is an optimal tool compound for research on the circadian clock and RORα biology. It has been experimentally validated to function as a direct inverse agonist of the RAR-related orphan receptor alpha (RORα) with an IC50 of 11.3 µM and a Kd of 5.9 µM . Furthermore, it dose-dependently lengthens the circadian period in both cancer (Sarcoma 180) and normal fibroblast (NIH3T3, MEF) cells . This provides a clear, non-cytotoxic alternative to Withaferin-A (Wi-A) for probing the role of RORα in circadian biology and related metabolic or inflammatory processes without confounding cell death.

Cytoprotective and Pro-Survival Signaling in Normal Cells

This compound is uniquely suited for studies of cellular stress response and cytoprotection. Unlike its cytotoxic parent Wi-A, 3βmWi-A protects normal cells against a broad spectrum of insults, including oxidative, UV, and chemical stresses . This protective effect is mechanistically linked to the induction of anti-stress and pro-survival signaling cascades, specifically the activation of the pAkt/MAPK pathway . Researchers investigating mechanisms of cellular resilience, antioxidant defense, or pathways promoting cell survival under duress can use 3βmWi-A as a selective activator.

Non-Cytotoxic Control for Withaferin-A in Oncology

Given the profound functional differences between 3βmWi-A and Wi-A, the former serves as an ideal, well-defined control compound in cancer biology studies. 3βmWi-A lacks the potent cytotoxicity (well-tolerated at 5-10 µM vs. Wi-A's 90% kill at 1 µM) , anti-clonogenicity (inactive at >10-fold Wi-A's active dose) , and anti-metastatic activity (no effect on vimentin/hnRNP-K binding or MMP/VEGF expression) [1] that are characteristic of Wi-A. Therefore, using 3βmWi-A in parallel with Wi-A allows for the deconvolution of Wi-A's direct anti-cancer effects from potential off-target or non-specific signaling events, a crucial step for target validation and mechanistic studies.

Redox Biology: Withanolide-Derived ROS Reducer

3βmWi-A represents a valuable tool for researchers exploring cellular redox homeostasis. In direct contrast to Wi-A, which elevates intracellular reactive oxygen species (ROS), 3βmWi-A actively reduces ROS levels at concentrations as low as 0.3-1.5 µM . This property makes it a suitable candidate for studying the effects of exogenous, natural-product-derived antioxidants and for exploring the interplay between ROS signaling and cellular processes like senescence, inflammation, and survival, in a context where the confounding pro-oxidant activity of Wi-A is eliminated.

Application
Selection Property
Validation Focus
RORα and circadian rhythm studies
RORα inverse agonism research fit
Circadian period modulation assays
Cytoprotection pathway research
Pro-survival signaling context
pAkt/MAPK activation under stress
Withaferin-A pathway deconvolution
Non-cytotoxic withanolide comparator
Cytotoxicity and anti-metastasis endpoint separation
Redox modulation research
ROS reduction context
Intracellular ROS level monitoring

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19 linked technical documents
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